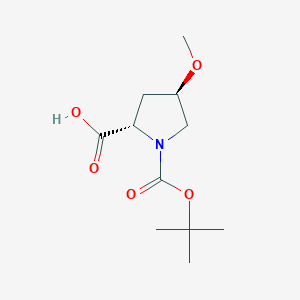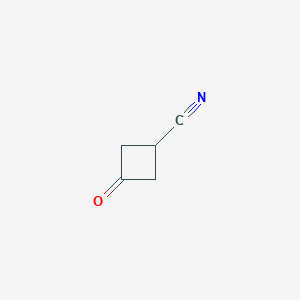
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid , also known by its IUPAC name (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid , is an organic compound with the molecular formula C₁₁H₁₅NO₃ . It is a chiral amino acid derivative and belongs to the class of non-proteinogenic amino acids. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of functional groups, amino acid coupling, and deprotection. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, researchers have likely employed various methods to synthesize it in the laboratory.
Molecular Structure Analysis
The molecular formula of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is C₁₁H₁₅NO₃ . Its structure consists of an amino group, a carboxylic acid group, and a phenolic hydroxyl group. The compound is chiral due to the presence of an asymmetric carbon atom. Here’s the chemical structure:
!Molecular Structure
Chemical Reactions Analysis
The chemical reactivity of this compound likely involves reactions typical of amino acids, such as acid-base reactions, peptide bond formation, and oxidation. However, specific reactions would depend on the context and reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Solubility : Solubility in water and organic solvents would be relevant for its applications.
- Stability : The compound should be stored in a dark place under inert atmosphere at room temperature.
Wissenschaftliche Forschungsanwendungen
Functional Polymer Modification
A study by Aly and El-Mohdy (2015) focuses on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and promising biological activities. These modifications suggest applications in medical fields due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Crystallography and Structural Analysis
Nitek et al. (2020) reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, showcasing their potential in structural chemistry and materials science for understanding molecular conformations and interactions (Nitek et al., 2020).
Synthesis of Novel Compounds
Doláková et al. (2005) synthesized derivatives of 2-amino-3-(purin-9-yl)propanoic acids for immunostimulatory and immunomodulatory activity, highlighting the compound's role in developing new therapeutic agents (Doláková et al., 2005).
Antioxidant and Anti-inflammatory Activity
Subudhi and Sahoo (2011) evaluated novel analogs of 2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl)propanoic acid for antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the compound's potential in treating inflammation and oxidative stress-related conditions (Subudhi & Sahoo, 2011).
Antibacterial Applications
The study by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, while not directly related to 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, provides insight into microbial degradation processes that could potentially apply to similar compounds for environmental remediation and the development of biodegradable materials (Ji et al., 2019).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319).
- Precautionary Statements : Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate protective measures.
Zukünftige Richtungen
Future research could focus on:
- Investigating its biological activity and potential therapeutic applications.
- Developing more efficient synthetic routes.
- Studying its interactions with other molecules.
Eigenschaften
IUPAC Name |
2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDLIKCFHLFKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555896 |
Source


|
| Record name | 2,6-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
CAS RN |
81806-45-3 |
Source


|
| Record name | 2,6-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)




![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)